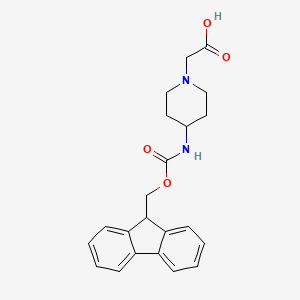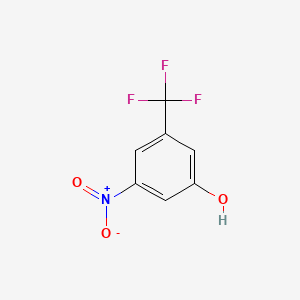
5-(4-tert-Butylphenyl)-5-oxovaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-tert-Butylphenyl)-5-oxovaleric acid, also known as 5-t-Butyl-5-oxovalerate, is a widely used organic compound in chemical synthesis and scientific research. It is a white powder with a melting point of 67-68°C and a boiling point of 181-182°C. It is an important intermediate in the production of a variety of compounds, such as pharmaceuticals, polymers, and dyes. It is also used as a starting material in the synthesis of other compounds, such as esters, amides, and amines. 5-t-Butyl-5-oxovalerate has a wide range of applications in the scientific research field, including its use as a substrate for enzyme assays, as a reagent for the synthesis of other compounds, and as an inhibitor of enzymes.
Mecanismo De Acción
The mechanism of action of 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate is not fully understood. It is known to act as an inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from catalyzing its normal reaction. It is also known to act as a substrate for enzyme assays, meaning that it is used to measure the activity of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate are not fully understood. It is known to act as an inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from catalyzing its normal reaction. This can have a variety of effects, including the inhibition of metabolic pathways and the disruption of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate in laboratory experiments include its low cost, low toxicity, and ease of synthesis. It is also relatively stable, making it suitable for long-term storage. The main limitation of using 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate in laboratory experiments is its lack of specificity, as it can act as an inhibitor of multiple enzymes.
Direcciones Futuras
The future directions for research on 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and medical fields. Additionally, further research into its structure and reactivity could lead to the development of new and improved synthesis methods. Finally, research into its use as an inhibitor of enzymes could lead to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate is typically performed by a two-step reaction. In the first step, 4-tert-butylphenol is reacted with an acid anhydride, such as acetic anhydride, to form 4-tert-butylphenyl acetate. In the second step, the 4-tert-butylphenyl acetate is reacted with an alkali metal oxide, such as sodium oxide, to form 5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate.
Aplicaciones Científicas De Investigación
5-(4-tert-Butylphenyl)-5-oxovaleric acidoxovalerate has been widely used in scientific research, including in the fields of biochemistry, pharmacology, and medicine. It has been used as a substrate for enzyme assays, as a reagent for the synthesis of other compounds, and as an inhibitor of enzymes. It has also been used to study the structure and function of enzymes, to investigate the mechanism of action of drugs, and to study the biochemical and physiological effects of drugs.
Propiedades
IUPAC Name |
5-(4-tert-butylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-15(2,3)12-9-7-11(8-10-12)13(16)5-4-6-14(17)18/h7-10H,4-6H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFDWEJUANCIGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373831 |
Source


|
| Record name | 5-(4-tert-Butylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-tert-Butylphenyl)-5-oxovaleric acid | |
CAS RN |
97692-66-5 |
Source


|
| Record name | 5-(4-tert-Butylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1302539.png)
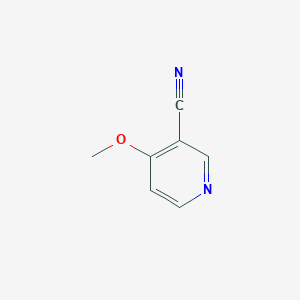
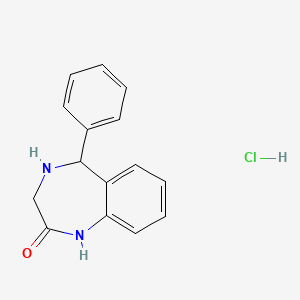

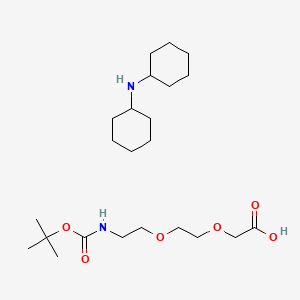
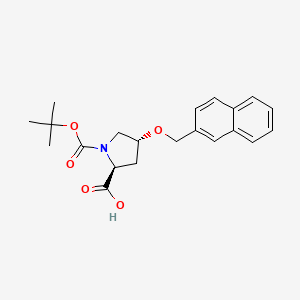
![(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid](/img/structure/B1302548.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1302552.png)

